4-(Aziridin-2-yl)butan-1-ol
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Overview
Description
4-(Aziridin-2-yl)butan-1-ol is an organic compound with the molecular formula C6H13NO It features an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-2-yl)butan-1-ol typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate alkene with a nitrogen source, such as chloramine or a similar reagent, under basic conditions.
Attachment to Butanol Chain: The aziridine ring is then attached to a butanol chain through nucleophilic substitution reactions. This can be achieved by reacting the aziridine with a suitable butanol derivative, such as 4-chlorobutan-1-ol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Aziridin-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aziridine ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Substituted aziridines or ring-opened products
Scientific Research Applications
4-(Aziridin-2-yl)butan-1-ol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Aziridin-2-yl)butan-1-ol involves its ability to undergo nucleophilic substitution reactions. The aziridine ring is highly strained and reactive, making it susceptible to attack by nucleophiles. This reactivity can be harnessed in various chemical processes, including the formation of covalent bonds with biological molecules, which is of particular interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(Aziridin-1-yl)ethanol: Similar structure but with a shorter carbon chain.
4-(Oxiran-2-yl)butan-1-ol: Contains an oxirane (epoxide) ring instead of an aziridine ring.
Uniqueness
4-(Aziridin-2-yl)butan-1-ol is unique due to its combination of an aziridine ring and a butanol chain, which imparts distinct chemical properties and reactivity. The presence of the aziridine ring makes it more reactive compared to similar compounds with less strained rings, such as oxiranes.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
4-(aziridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C6H13NO/c8-4-2-1-3-6-5-7-6/h6-8H,1-5H2 |
InChI Key |
OGKXDOCALDUGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)CCCCO |
Origin of Product |
United States |
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